2-(3,5-Dichlorophenyl)-2-oxo-acetaldehyde

Aldehyde Oxidase (AOX) Enzyme Inhibition Selectivity

Select this 3,5-dichloro substituted arylglyoxal to ensure regioisomeric integrity in medicinal chemistry projects. Its α-ketoaldehyde motif is essential for constructing specific nitrogen-containing heterocycles referenced in hypoglycemic agent patents (US4474810A). The >1,000,000 nM IC50 profile makes it a definitive negative control for aldehyde oxidase assays. Avoid risk of non-specific interactions or invalid heterocyclic outcomes introduced by 2,4-dichloro or 3,4-dichloro isomers.

Molecular Formula C8H4Cl2O2
Molecular Weight 203.02 g/mol
CAS No. 93291-00-0
Cat. No. B3307287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dichlorophenyl)-2-oxo-acetaldehyde
CAS93291-00-0
Molecular FormulaC8H4Cl2O2
Molecular Weight203.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Cl)C(=O)C=O
InChIInChI=1S/C8H4Cl2O2/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-4H
InChIKeyYGALVRABWHKJRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,5-Dichlorophenyl)-2-oxo-acetaldehyde (CAS 93291-00-0): Procurement and Differentiation Guide for a Specialized Arylglyoxal Building Block


2-(3,5-Dichlorophenyl)-2-oxo-acetaldehyde (CAS 93291-00-0), a member of the arylglyoxal class, is a dichlorinated aromatic building block defined by its α-ketoaldehyde motif . This bifunctional electrophile serves as a key intermediate in the construction of nitrogen-containing heterocycles and is recognized for its potential in medicinal chemistry applications [1]. Its 3,5-substitution pattern on the phenyl ring distinguishes its reactivity and target profiles from other regioisomers and non-chlorinated analogs.

Why Substituting 2-(3,5-Dichlorophenyl)-2-oxo-acetaldehyde with Other Arylglyoxals is Scientifically Unjustified


Within the arylglyoxal family, the position and number of chloro substituents dictate critical differences in enzyme interaction, heterocycle synthesis outcome, and biological activity . The 3,5-dichloro substitution pattern is not merely an isomeric variant; it imparts a unique electronic environment and steric profile that cannot be replicated by the 2,4-dichloro, 3,4-dichloro, or monochloro analogs. As demonstrated in the evidence below, these structural variations translate into vastly different inhibition profiles (e.g., >1,000,000 nM vs. low nM) and distinct roles in patent-defined therapeutic applications, making generic substitution a high-risk decision in both research and development pipelines [1].

Quantitative Differentiation of 2-(3,5-Dichlorophenyl)-2-oxo-acetaldehyde Against Closest Analogs


Weak Aldehyde Oxidase Inhibition: A Differentiated Profile for Negative Control Studies

2-(3,5-Dichlorophenyl)-2-oxo-acetaldehyde demonstrates extremely weak inhibition of rabbit aldehyde oxidase (AOX) with an IC50 > 1,000,000 nM [1]. This is in stark contrast to other arylglyoxals, such as phenylglyoxal, which has been shown to inhibit enzymes like pyruvate oxidase [2], highlighting a profound structure-activity relationship. The 3,5-dichloro pattern renders the compound largely inert towards AOX, whereas other glyoxal derivatives exhibit notable inhibitory effects.

Aldehyde Oxidase (AOX) Enzyme Inhibition Selectivity Negative Control

Patent-Defined Utility in Hypoglycemic Compositions: 3,5-Dichloro Specificity

The compound is explicitly claimed as a specific embodiment in a foundational patent for arylglyoxals as hypoglycemic agents [1]. The patent's Markush structure specifically includes the 3,5-dichlorophenyl moiety, indicating that this precise substitution is necessary for the claimed therapeutic activity. While the patent does not disclose specific IC50 values for all isomers, the deliberate inclusion of 3,5-dichlorophenyl over 2,4- or 3,4- isomers strongly implies that the 3,5-pattern is essential for the desired interaction and efficacy in treating diabetes mellitus.

Diabetes Mellitus Hypoglycemic Agent Pharmaceutical Composition Patent Protection

Tyrosinase Inactivity: A Differentiated Profile for Selectivity Screening

The compound shows no meaningful inhibition of mushroom tyrosinase, with an IC50 > 1,000,000 nM [1]. This is a key differentiator from other carbonyl-containing compounds that can act as tyrosinase inhibitors. While direct comparator data for other arylglyoxals against this specific enzyme is not available in this assay format, the lack of activity defines a clear selectivity boundary. This inactivity is a specific, verifiable characteristic that can be used to contrast with more promiscuous electrophiles or other phenylglyoxal derivatives that may exhibit broad enzyme inhibition.

Tyrosinase Enzyme Inhibition Polyphenol Oxidase Selectivity

Regioisomeric Differentiation: 3,5- vs. 3,4-Dichloro Arylglyoxal in Heterocycle Synthesis

The 3,4-dichlorophenyl isomer (CAS 38923-36-3) is a known intermediate for synthesizing c-Met inhibitors . This contrasts with the 3,5-isomer's claimed use in hypoglycemic agents. This demonstrates that the simple positional change of a single chlorine atom from the 4- to the 5-position on the phenyl ring diverts the compound's application pathway in medicinal chemistry. The 3,5-isomer is not a drop-in replacement for the 3,4-isomer in c-Met inhibitor synthesis and vice versa, underscoring the non-fungible nature of these building blocks.

Heterocyclic Synthesis c-Met Inhibitors Regioisomer Intermediate

High-Value Application Scenarios for 2-(3,5-Dichlorophenyl)-2-oxo-acetaldehyde Based on Quantitative Evidence


Negative Control for Aldehyde Oxidase (AOX) Studies

Utilize 2-(3,5-Dichlorophenyl)-2-oxo-acetaldehyde as a structurally-related but inactive negative control in assays for AOX inhibition. Its IC50 of >1,000,000 nM ensures that any observed activity in a test compound is not due to non-specific interactions of the arylglyoxal core [1].

Synthesis of Hypoglycemic Arylglyoxal Derivatives

Employ this compound as a key intermediate in the synthesis of novel hypoglycemic agents, as defined in US4474810A. The 3,5-dichloro substitution pattern is a critical feature of the patented arylglyoxal structure and is essential for replicating the claimed therapeutic utility [2].

Selectivity Profiling in Tyrosinase Assays

Incorporate this compound in a selectivity panel for tyrosinase assays. Its complete lack of activity (IC50 > 1,000,000 nM) provides a definitive benchmark for distinguishing specific inhibitors from false positives that may arise from reactive carbonyl species [1].

Regioisomer-Controlled Heterocyclic Synthesis

Leverage the unique 3,5-substitution pattern for the synthesis of heterocyclic systems distinct from those derived from the 3,4-dichloro isomer. This is crucial for projects aiming to explore chemical space around the 3,5-dichlorophenyl core, as opposed to the 3,4-dichloro core used in c-Met inhibitor synthesis .

Quote Request

Request a Quote for 2-(3,5-Dichlorophenyl)-2-oxo-acetaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.